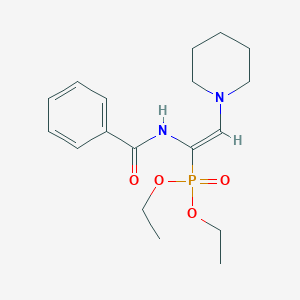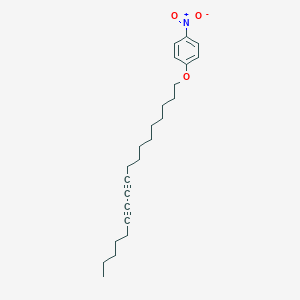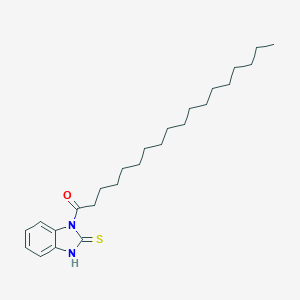![molecular formula C17H15N3O3S B386296 methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate CAS No. 348593-37-3](/img/structure/B386296.png)
methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate, also known as MBAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBAB is a benzimidazole derivative that has shown promising results in various studies, making it an attractive target for further investigation.
作用機序
The mechanism of action of methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Additionally, methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has been shown to have good solubility in various solvents, making it easier to work with in experiments. However, one limitation of methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate is its stability. It is susceptible to degradation under certain conditions, which can affect its activity and potency.
将来の方向性
There are several future directions for methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate research. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate and its potential use in the treatment of cancer and inflammation. Finally, more research is needed to investigate the stability and pharmacokinetics of methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate to determine its potential for clinical use.
Conclusion:
In conclusion, methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate is a benzimidazole derivative that has shown promising results in various studies. It has potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and inflammation. While further research is needed to fully understand its mechanism of action and stability, methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has several advantages for lab experiments and is a promising target for future investigation.
合成法
The synthesis of methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate involves a multi-step process that includes the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This intermediate is then reacted with 2-mercaptobenzimidazole to form 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid, which is then esterified with methyl alcohol to form the final product, methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate.
科学的研究の応用
Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has been shown to have antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
methyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-16(22)11-6-2-3-7-12(11)18-15(21)10-24-17-19-13-8-4-5-9-14(13)20-17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEBBGSXNAEZPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(diphenylphosphoryl)-2-(1-piperidinyl)vinyl]benzamide](/img/structure/B386218.png)




![2-(diphenylphosphoryl)-N'-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B386225.png)


![N-[3-Allyl-4-(4-bromophenyl)thiazole-2(3H)-ylidene]-4-methylaniline](/img/structure/B386229.png)
![N-[2-(2-chlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]-N,N-dimethylamine](/img/structure/B386233.png)
![1-phenyl-3-[(triphenylphosphoranylidene)amino]-4,5-dihydro-1H-pyrazole](/img/structure/B386234.png)

